Sodium ionophore III

Description

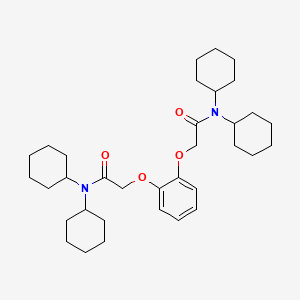

Structure

3D Structure

Properties

IUPAC Name |

N,N-dicyclohexyl-2-[2-[2-(dicyclohexylamino)-2-oxoethoxy]phenoxy]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H52N2O4/c37-33(35(27-15-5-1-6-16-27)28-17-7-2-8-18-28)25-39-31-23-13-14-24-32(31)40-26-34(38)36(29-19-9-3-10-20-29)30-21-11-4-12-22-30/h13-14,23-24,27-30H,1-12,15-22,25-26H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKRBLFCTFPAHMH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N(C2CCCCC2)C(=O)COC3=CC=CC=C3OCC(=O)N(C4CCCCC4)C5CCCCC5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H52N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40346631 |

Source

|

| Record name | Sodium ionophore III | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40346631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

552.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81686-22-8 |

Source

|

| Record name | Sodium ionophore III | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40346631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 81686-22-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Sodium Ionophore III: A Technical Guide to the Principle of Sodium Transport

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of Sodium Ionophore III (also known as ETH 2120), a highly selective neutral ionophore used for the detection and transport of sodium ions (Na⁺). We will explore its fundamental mechanism of action, present its physicochemical properties, and offer detailed experimental protocols for its application in research settings.

Core Principle of Sodium Transport

Sodium Ionophore III is a lipophilic molecule that facilitates the transport of sodium ions across lipid membranes, such as cell membranes or artificial bilayers.[1][2] It functions as a mobile carrier ionophore .[1][2] The principle of transport is a multi-step process driven by the electrochemical gradient of the sodium ion, a form of passive transport that does not require metabolic energy like ATP.[3]

The mechanism can be summarized as follows:

-

Partitioning: The hydrophobic exterior of the ionophore allows it to readily partition into the lipid bilayer of a membrane.

-

Interfacial Complexation: At the membrane-aqueous interface, the ionophore's hydrophilic core, containing oxygen atoms with high electron density, selectively and reversibly binds a sodium ion.

-

Translocation: The newly formed ionophore-Na⁺ complex, which shields the positive charge of the ion, diffuses across the hydrophobic core of the membrane.

-

Interfacial Decomplexation: Upon reaching the opposite interface, the ionophore releases the sodium ion into the aqueous environment.

-

Return: The free ionophore then diffuses back to the original side of the membrane to repeat the transport cycle.

This carrier mechanism is distinct from channel-forming ionophores, which create a continuous pore through the membrane. The transport capacity of mobile carriers like Sodium Ionophore III can be inhibited at very low temperatures that restrict membrane fluidity.

Physicochemical and Handling Properties

Proper handling and storage are crucial for maintaining the efficacy of Sodium Ionophore III. The table below summarizes its key properties.

| Property | Value | Reference(s) |

| Synonyms | ETH 2120, N,N,N′,N′-Tetracyclohexyl-1,2-phenylenedioxydiacetamide | |

| Molecular Formula | C₃₄H₅₂N₂O₄ | |

| Molecular Weight | 552.79 g/mol | |

| Appearance | Crystalline solid | |

| Purity | ≥98.0% | |

| Solubility | Insoluble in water. Soluble in DMSO (up to 10 mM), Chloroform (up to 10 mg/mL), and Ethanol. | |

| Storage | Store powder at -20°C for up to 3 years. Stock solutions in solvent can be stored at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles. |

Quantitative Performance Data: Ion Selectivity

The defining characteristic of an ionophore is its selectivity for a target ion over other interfering ions. This is quantified by the potentiometric selectivity coefficient, K pot(A,B), where A is the primary ion (Na⁺) and B is the interfering ion. The logarithm of this value (log K pot(A,B)) indicates the preference; a more negative value signifies greater selectivity for the primary ion.

| Interfering Ion (B) | Representative log K pot(Na,B) |

| Potassium (K⁺) | -2.0 to -3.0 |

| Calcium (Ca²⁺) | -3.5 to -4.5 |

| Magnesium (Mg²⁺) | -4.0 to -5.0 |

| Lithium (Li⁺) | -2.5 to -3.5 |

| Hydrogen (H⁺) | -1.0 to -4.0 |

| Note: This data is representative of high-quality sodium ionophores and is provided for comparative context. Specific values for Sodium Ionophore III (ETH 2120) are not cited in the available search results. |

Diagrams and Visualizations

Transport Mechanism

The following diagram illustrates the mobile carrier mechanism of Sodium Ionophore III.

Caption: Mobile carrier mechanism of Sodium Ionophore III.

Experimental Workflow

This diagram outlines a typical workflow for measuring ionophore-induced changes in intracellular sodium concentration using a fluorescent indicator.

Caption: Workflow for measuring ionophore-mediated Na+ influx.

Experimental Protocols

While protocols must be optimized for specific cell types and experimental goals, the following provides a detailed methodology for a common application: increasing intracellular sodium in cultured cells and monitoring the effect. One study on Desulfovibrio alaskensis utilized a concentration of 20 µM ETH2120.

Protocol: Increasing Intracellular Na⁺ in Cultured Adherent Cells

A. Materials and Reagents:

-

Sodium Ionophore III (ETH 2120)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Cultured cells (e.g., HeLa, CHO, or primary neurons) plated on a 96-well, black, clear-bottom plate

-

Fluorescent Na⁺ indicator dye (e.g., Sodium Green, AM or SBFI, AM)

-

Pluronic F-127 (for AM ester dyes)

-

Hanks' Balanced Salt Solution (HBSS) or other appropriate physiological buffer

-

Fluorescence microplate reader or fluorescence microscope

B. Preparation of Stock Solutions:

-

Ionophore Stock (10 mM): Dissolve 5.53 mg of Sodium Ionophore III in 1 mL of anhydrous DMSO. Vortex thoroughly. Aliquot into small volumes and store at -80°C to prevent degradation from moisture and freeze-thaw cycles.

-

Dye Loading Solution: Prepare a 2X working solution of the chosen Na⁺ indicator. For example, for a final concentration of 5 µM Sodium Green, mix 10 µL of a 1 mM Sodium Green stock with 5 µL of 20% Pluronic F-127 in 1 mL of HBSS.

C. Experimental Procedure:

-

Cell Culture: Seed adherent cells onto a 96-well plate at a density that will result in a 70-90% confluent monolayer on the day of the experiment.

-

Dye Loading:

-

Aspirate the culture medium from the wells.

-

Wash the cells once with 100 µL of HBSS.

-

Add 50 µL of the 2X dye loading solution to each well (for a final 1X concentration).

-

Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

-

Washing:

-

Aspirate the dye loading solution.

-

Gently wash the cells twice with 100 µL of pre-warmed HBSS to remove extracellular dye.

-

After the final wash, add 90 µL of HBSS to each well.

-

-

Baseline Measurement:

-

Place the plate in a fluorescence microplate reader set to the appropriate excitation/emission wavelengths for the dye (e.g., ~488 nm Ex / ~525 nm Em for Sodium Green).

-

Record the baseline fluorescence for 2-5 minutes to ensure a stable signal.

-

-

Ionophore Application:

-

Prepare a 10X working dilution of the Sodium Ionophore III stock solution in HBSS. For a final concentration of 20 µM, this would be a 200 µM solution.

-

Add 10 µL of the 10X ionophore solution to each well while the plate is being read by the instrument to achieve the final desired concentration (e.g., 20 µM).

-

-

Data Acquisition:

-

Immediately after adding the ionophore, continue to record the fluorescence intensity every 15-30 seconds for 10-30 minutes, or until the signal plateaus. An increase in fluorescence indicates an influx of Na⁺ into the cells.

-

D. Data Analysis and Calibration (Optional but Recommended):

-

After the experimental run, determine the maximum (F_max) and minimum (F_min) fluorescence to calibrate the signal.

-

F_max: Add a high concentration of a broad-spectrum ionophore cocktail (e.g., gramicidin + monensin) in a high-sodium buffer to clamp the intracellular Na⁺ concentration to the high extracellular level.

-

F_min: Lyse the cells or add the same ionophore cocktail in a sodium-free buffer (e.g., replacing NaCl with KCl or NMDG-Cl).

-

Use the obtained values to convert fluorescence ratios or intensities into absolute intracellular sodium concentrations.

Conclusion

Sodium Ionophore III (ETH 2120) is a powerful and highly selective tool for researchers studying sodium transport and its physiological consequences. Its function as a mobile ion carrier allows for the controlled manipulation of sodium gradients across cellular and artificial membranes. By understanding its core principles and employing robust experimental protocols, scientists in basic research and drug development can effectively leverage this ionophore to investigate the critical roles of sodium in cellular signaling, homeostasis, and disease.

References

N,N,N′,N′-Tetracyclohexyl-1,2-phenylenedioxydiacetamide: A Technical Guide to a Putative Ionophore

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N,N′,N′-Tetracyclohexyl-1,2-phenylenedioxydiacetamide is a synthetic ligand characterized by a central 1,2-phenylenedioxydiacetamide core and four bulky, lipophilic cyclohexyl groups. While this specific molecule is not extensively documented in scientific literature, its structural components strongly suggest its function as a cation ionophore. The 1,2-phenylenedioxydiacetamide moiety provides a polar, oxygen-rich pocket for cation coordination, and the tetracyclohexyl substitutions ensure high lipophilicity, facilitating its insertion into and transport across lipid bilayer membranes. This guide synthesizes information on its constituent parts to propose its primary functions, mechanism of action, and potential applications, alongside detailed, adaptable experimental protocols for its synthesis and characterization.

Core Function: Cation Transport

The principal function of N,N,N′,N′-Tetracyclohexyl-1,2-phenylenedioxydiacetamide is hypothesized to be the transport of cations across lipid membranes. This function is inferred from its key structural features:

-

Cation Binding Site: The 1,2-phenylenedioxydiacetamide core contains multiple oxygen atoms from the ether and amide groups, creating a polar cavity capable of forming coordination complexes with cations. The geometry of this pocket is anticipated to confer selectivity for specific ions based on their size and charge density.

-

Lipophilicity: The four cyclohexyl groups attached to the amide nitrogens render the molecule highly nonpolar. This lipophilicity allows the molecule to partition into the hydrophobic core of lipid bilayers, a prerequisite for transmembrane ion transport.

The combination of a hydrophilic ion-binding center and a hydrophobic exterior is the defining characteristic of carrier ionophores.

Proposed Mechanism of Action

N,N,N′,N′-Tetracyclohexyl-1,2-phenylenedioxydiacetamide is proposed to act as a carrier ionophore. The mechanism involves the formation of a lipid-soluble complex with a cation on one side of a membrane, diffusion of this complex across the membrane, and subsequent release of the cation on the other side. This process is driven by the electrochemical gradient of the transported ion.

Caption: Proposed carrier ionophore mechanism of action.

Quantitative Data (Representative)

As no specific experimental data for N,N,N′,N′-Tetracyclohexyl-1,2-phenylenedioxydiacetamide is available, the following table presents representative data for a structurally related compound, N,N,N′,N′-Tetracyclohexyl-3-oxapentanediamide (Calcium Ionophore II), to provide context for expected properties.

| Parameter | Value (for Calcium Ionophore II) | Significance |

| Molecular Formula | C₂₈H₄₈N₂O₃ | Indicates molecular size and composition. |

| Molecular Weight | 476.7 g/mol | Relevant for concentration calculations. |

| Primary Function | Calcium Ionophore | Transports Ca²⁺ across membranes. |

| Formulation (example) | 0.29 mg/mL in DMSO/PEG300/Tween-80/Saline | Demonstrates solubility in common vehicles for in vivo studies.[1] |

Experimental Protocols

Proposed Synthesis of N,N,N′,N′-Tetracyclohexyl-1,2-phenylenedioxydiacetamide

This proposed synthesis is a two-step process starting from catechol (1,2-dihydroxybenzene).

Step 1: Synthesis of 1,2-Phenylenedioxydiacetic Acid

-

In a reaction vessel, dissolve catechol in a suitable solvent such as acetone.

-

Add a base, for example, anhydrous potassium carbonate, to the solution.

-

Slowly add ethyl bromoacetate in a dropwise manner while stirring the mixture.

-

Reflux the reaction mixture for several hours to allow for the complete dialkylation of the catechol hydroxyl groups.

-

After cooling, filter the mixture to remove the inorganic salts.

-

Evaporate the solvent from the filtrate to obtain the diethyl ester of 1,2-phenylenedioxydiacetic acid.

-

Hydrolyze the ester by refluxing with an aqueous solution of a strong base (e.g., sodium hydroxide), followed by acidification with a mineral acid (e.g., hydrochloric acid) to precipitate the desired 1,2-phenylenedioxydiacetic acid.

-

Collect the product by filtration, wash with cold water, and dry.

Step 2: Amidation to form N,N,N′,N′-Tetracyclohexyl-1,2-phenylenedioxydiacetamide

-

Activate the carboxylic acid groups of 1,2-phenylenedioxydiacetic acid. A common method is to convert it to the corresponding acyl chloride by reacting with thionyl chloride or oxalyl chloride in an inert solvent (e.g., dichloromethane) with a catalytic amount of DMF.

-

In a separate flask, dissolve dicyclohexylamine in an inert solvent like dichloromethane, along with a non-nucleophilic base such as triethylamine to act as an acid scavenger.

-

Slowly add the solution of the acyl chloride to the dicyclohexylamine solution at a low temperature (e.g., 0 °C) to control the exothermic reaction.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Wash the reaction mixture successively with dilute acid, water, and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and evaporate the solvent.

-

Purify the crude product by column chromatography or recrystallization to yield the final compound.

Characterization of Ion Transport Activity using a Vesicle-Based Fluorescence Assay

This protocol describes how to assess the ionophore's ability to transport cations across a lipid membrane using large unilamellar vesicles (LUVs) and a fluorescent indicator.

Materials:

-

1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC)

-

Fluorescent indicator sensitive to the cation of interest (e.g., Calcein for divalent cations)

-

Buffer solutions (e.g., HEPES or TRIS)

-

The cation to be tested (e.g., CaCl₂, NaCl, KCl)

-

N,N,N′,N′-Tetracyclohexyl-1,2-phenylenedioxydiacetamide stock solution in DMSO.

Protocol:

-

Vesicle Preparation:

-

Prepare a thin film of POPC by evaporating a chloroform solution of the lipid under a stream of nitrogen, followed by drying under vacuum.

-

Hydrate the lipid film with a buffer solution containing the fluorescent indicator to form multilamellar vesicles.

-

Create LUVs by subjecting the vesicle suspension to multiple freeze-thaw cycles followed by extrusion through a polycarbonate membrane with a defined pore size (e.g., 100 nm).

-

Remove the external (unencapsulated) fluorescent dye by size exclusion chromatography.

-

-

Fluorescence Assay:

-

Place the suspension of dye-loaded LUVs in a fluorometer cuvette.

-

Set the excitation and emission wavelengths appropriate for the fluorescent indicator.

-

Initiate the experiment by adding a salt of the cation to be tested to the external buffer.

-

Record the baseline fluorescence.

-

Add a small volume of the ionophore stock solution to the cuvette and continuously monitor the fluorescence. A change in fluorescence (e.g., quenching) upon the addition of the ionophore indicates the transport of the cation into the vesicles.

-

As a positive control, add a known ionophore for the specific cation. At the end of the experiment, add a detergent (e.g., Triton X-100) to lyse the vesicles and determine the maximum fluorescence change.

-

Caption: Experimental workflow for ionophore activity assay.

Potential Applications

Given its putative function as a cation ionophore, N,N,N′,N′-Tetracyclohexyl-1,2-phenylenedioxydiacetamide could have applications in several areas of research and development:

-

Research Tool: It could be used to manipulate intracellular ion concentrations to study the role of specific cations in cellular signaling pathways, enzyme activation, and other physiological processes.

-

Ion-Selective Electrodes: The compound's ability to selectively bind certain cations could be exploited in the development of sensors for environmental monitoring or clinical diagnostics.

-

Therapeutic Potential: Synthetic ionophores are being investigated for their potential as antimicrobial and anticancer agents due to their ability to disrupt ion homeostasis in target cells. Further research would be needed to evaluate the biological activity and toxicity of this specific compound.

Conclusion

N,N,N′,N′-Tetracyclohexyl-1,2-phenylenedioxydiacetamide is a molecule with significant potential as a synthetic cation ionophore. While direct experimental evidence is currently lacking in the public domain, its chemical structure provides a strong basis for this hypothesis. The protocols and conceptual frameworks presented in this guide offer a comprehensive starting point for researchers interested in synthesizing, characterizing, and exploring the applications of this and related compounds. Further investigation is warranted to elucidate its specific ion selectivity, transport efficiency, and biological effects.

References

In-Depth Technical Guide: Selectivity of Sodium Ionophore III for Na⁺ Ions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium Ionophore III, also known as ETH 2120, is a highly selective neutral ionophore crucial for the development of sodium-selective sensors, particularly ion-selective electrodes (ISEs). Its primary application lies in the accurate determination of sodium ion activity in complex biological samples such as blood, plasma, and serum. This technical guide provides a comprehensive overview of the core principles of Sodium Ionophore III's selectivity for Na⁺, including quantitative data, detailed experimental protocols for selectivity determination, and a visualization of the underlying mechanisms.

Core Principle: The Mechanism of Ion Selectivity

Sodium Ionophore III is a neutral carrier that facilitates the transport of sodium ions across hydrophobic membranes, such as the PVC matrix of an ion-selective electrode. The selectivity for Na⁺ over other cations is governed by the principles of host-guest chemistry. The ionophore's three-dimensional structure features a cavity lined with oxygen atoms that are precisely arranged to form a coordination site. The size of this cavity and the electrostatic interactions with the coordinating oxygen atoms are optimized to selectively bind the Na⁺ ion, which has a specific ionic radius and charge density.

The binding process involves the dehydration of the sodium ion as it enters the hydrophobic membrane and its subsequent coordination with the ionophore. The energy released during this coordination must compensate for the energy required for dehydration. Ions that are either too large (like K⁺) or too small (like Li⁺), or have a different charge (like Ca²⁺ and Mg²⁺), do not fit as effectively into the binding site, resulting in weaker interactions and lower stability constants. This difference in binding affinity is the basis for the ionophore's high selectivity for sodium.

Quantitative Selectivity Data

The selectivity of an ionophore is quantified by the potentiometric selectivity coefficient (KpotNa,X), where X is the interfering ion. A smaller value of KpotNa,X indicates a higher selectivity for Na⁺ over the interfering ion. The selectivity is often expressed in logarithmic form (log KpotNa,X).

| Interfering Ion (X) | log KpotNa,X | Description of Selectivity |

| Potassium (K⁺) | -1.5 | High selectivity against potassium. |

| Lithium (Li⁺) | - | Data not available in the public domain. |

| Calcium (Ca²⁺) | - | Data not available in the public domain. |

| Magnesium (Mg²⁺) | - | Data not available in the public domain. |

Experimental Protocols

The determination of potentiometric selectivity coefficients is a critical step in characterizing a sodium-selective electrode based on Sodium Ionophore III. The two most common methods recommended by the International Union of Pure and Applied Chemistry (IUPAC) are the Fixed Interference Method (FIM) and the Matched Potential Method (MPM).

Protocol 1: Determination of Selectivity Coefficient using the Fixed Interference Method (FIM)

This method involves measuring the potential of a sodium-selective electrode in solutions containing a fixed concentration of the interfering ion and varying concentrations of the primary ion (Na⁺).

Materials:

-

Sodium Ionophore III-based ion-selective electrode

-

Reference electrode (e.g., Ag/AgCl)

-

High-impedance potentiometer or ion meter

-

Standard solutions of NaCl (e.g., 1 M, 0.1 M, 0.01 M, etc.)

-

Standard solution of the interfering ion (e.g., 1 M KCl)

-

Volumetric flasks, pipettes, and beakers

-

Magnetic stirrer and stir bars

Procedure:

-

Prepare the Ion-Selective Membrane:

-

A typical membrane composition consists of Sodium Ionophore III (ETH 2120), a polymer matrix like poly(vinyl chloride) (PVC), a plasticizer such as bis(2-ethylhexyl) sebacate (DOS) or o-nitrophenyl octyl ether (o-NPOE), and a lipophilic salt with anionic sites like potassium tetrakis(4-chlorophenyl)borate (KTpClPB).

-

Dissolve the components in a suitable solvent (e.g., tetrahydrofuran - THF), cast the mixture into a ring on a glass plate, and allow the solvent to evaporate to form a thin membrane.

-

Cut a small disc from the membrane and incorporate it into an electrode body.

-

-

Condition the Electrode:

-

Condition the newly prepared electrode by soaking it in a 0.1 M NaCl solution for several hours (e.g., 24 hours) before use.

-

-

Prepare Test Solutions:

-

Prepare a series of solutions with a constant background concentration of the interfering ion (e.g., 0.1 M KCl) and varying concentrations of NaCl (e.g., from 10⁻⁶ M to 10⁻¹ M).

-

-

Perform Potentiometric Measurements:

-

Assemble the electrochemical cell with the sodium-selective electrode and the reference electrode.

-

Immerse the electrodes in the first test solution, stir gently, and record the stable potential reading.

-

Rinse the electrodes with deionized water and blot dry between measurements.

-

Repeat the measurement for all test solutions, starting from the lowest to the highest NaCl concentration.

-

-

Data Analysis:

-

Plot the measured potential (E) versus the logarithm of the sodium ion activity (log aNa).

-

The resulting graph will show two linear regions: a Nernstian response to Na⁺ at high concentrations and a horizontal line at low Na⁺ concentrations where the potential is dominated by the interfering ion.

-

The intersection of the extrapolated linear portions of the graph gives the activity of Na⁺ (a'Na) at which the response to the primary and interfering ions is equal.

-

Calculate the selectivity coefficient using the following equation: KpotNa,K = a'Na / aK where aK is the constant activity of the interfering potassium ions.

-

Visualizing the FIM Workflow

understanding ionophore-mediated cation transport

An In-depth Technical Guide to Ionophore-Mediated Cation Transport

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the core principles, quantitative analysis, experimental methodologies, and biological significance of ionophore-mediated cation transport. It is designed to serve as a foundational resource for professionals engaged in research and development in fields where the manipulation of ion gradients is critical.

Introduction

Ionophores are lipid-soluble molecules that facilitate the transport of ions across biological membranes.[1][2][3] Structurally, an ionophore contains a hydrophilic center to bind ions and a hydrophobic exterior that allows it to interact with the lipid bilayer.[1][4] By binding to specific cations and transporting them across membranes, ionophores can disrupt the electrochemical gradients essential for cellular function, such as maintaining membrane potential and regulating cell volume and pH. This ability makes them powerful tools in cell physiology research and gives them potent biological activities, including antibacterial, antifungal, and anticancer properties. This guide delves into the mechanisms, kinetics, and experimental analysis of these critical molecules.

Core Principles of Ionophore-Mediated Cation Transport

Mechanisms of Action

Ionophores transport cations across lipid bilayers primarily through two distinct mechanisms: the mobile carrier model and the channel-forming model.

-

Mobile Carrier Ionophores: These ionophores bind to a specific ion, shield its charge from the hydrophobic membrane interior, and diffuse as a complex from one side of the membrane to the other, where the ion is released. This process is cyclical. The transport rate is limited by the diffusion of the ion-ionophore complex. Carrier ionophores are sensitive to temperature and may become inactive at low temperatures where membrane fluidity is reduced. Valinomycin, a selective K⁺ carrier, is a classic example.

-

Channel-Forming Ionophores: These ionophores are typically larger molecules that span the lipid bilayer to form a hydrophilic pore or channel. Ions can then flow through this channel down their electrochemical gradient. Unlike mobile carriers, channel formers can transport thousands of ions per opening event and remain functional at low temperatures. Gramicidin A is a well-studied example of a channel-forming ionophore.

Caption: Mechanisms of ionophore-mediated cation transport.

Classification of Ionophores

Ionophores can be categorized based on their chemical structure and the charge of the ion-ionophore complex.

-

Neutral Ionophores: These ionophores are charge-neutral molecules that form positively charged complexes with cations. The transport process is therefore "electrogenic," meaning it generates an electrical current across the membrane and is sensitive to the membrane potential. Valinomycin is a neutral ionophore that selectively binds K⁺.

-

Carboxylic Ionophores (Polyether Ionophores): These are polyether antibiotics that possess a carboxyl group. They are negatively charged after deprotonation and form a neutral complex with a cation (e.g., M⁺) by exchanging a proton (H⁺). This results in an electrically silent or "electroneutral" exchange. Nigericin and monensin are examples that facilitate K⁺/H⁺ exchange.

Factors Influencing Transport Efficiency

The ability of an ionophore to transport cations is influenced by several factors:

-

Lipophilicity: The ionophore-cation complex must be sufficiently lipid-soluble to partition into and diffuse across the hydrophobic membrane core.

-

Cation Selectivity: The affinity of the ionophore's hydrophilic cavity for a specific ion, determined by the ion's size and charge, dictates transport selectivity.

-

Kinetics of Complexation: The rates of ion binding (complexation) at one membrane interface and release (decomplexation) at the other are critical. Fast kinetics are required for efficient transport.

-

Temperature: Temperature affects membrane fluidity. Carrier ionophores are highly dependent on a fluid membrane for diffusion and lose efficacy at low temperatures.

Quantitative Analysis of Ionophore Activity

The function of ionophores is characterized by their selectivity, transport rates, and the stoichiometry of their interaction with ions.

Cation Selectivity

Selectivity is a measure of an ionophore's preference for one ion over another. It is often quantified by the potentiometric selectivity coefficient (KpotA,B), where A is the primary ion and B is the interfering ion. A smaller KpotA,B value indicates higher selectivity for ion A over ion B.

| Ionophore | Primary Ion | Interfering Ion (B) | Log(KpotA,B) | Measurement Conditions | Reference |

| Valinomycin | K⁺ | Na⁺ | -4.9 | PVC membrane, Fixed Interference Method | |

| Valinomycin | K⁺ | NH₄⁺ | -1.9 | PVC membrane, Fixed Interference Method | |

| ETH 1001 | Ca²⁺ | Mg²⁺ | -4.7 | PVC membrane, Fixed Interference Method | |

| ETH 1001 | Ca²⁺ | Na⁺ | -5.2 | PVC membrane, Fixed Interference Method | |

| Monensin | Na⁺ | K⁺ | -1.2 | PVC membrane, Separate Solution Method | |

| Nonactin | NH₄⁺ | K⁺ | -0.9 | PVC membrane, Fixed Interference Method | |

| Lasalocid | Sr²⁺ | Ca²⁺ | -0.6 | PVC membrane, with anionic sites |

Transport Kinetics

The kinetics of ionophore-mediated transport involve the rates of complex formation and dissociation. These rates can be determined using techniques like Nuclear Magnetic Resonance (NMR).

| Ionophore | Cation | Solvent System | Complex Formation Rate Constant (kon) (M⁻¹s⁻¹) | Decomplexation Rate Constant (koff) (s⁻¹) | Reference |

| Monactin | Na⁺ | Methanol | 3 x 10⁸ | - | |

| Valinomycin | K⁺ | CH₃OH-CDCl₃ (80:20) | > 10⁷ | > 10⁵ | |

| Nonactin | K⁺ | CH₃OH-CDCl₃ (80:20) | ~ 10⁸ | ~ 10⁴ |

Note: Data on transport rates are highly dependent on the experimental system (e.g., membrane composition, temperature) and are often reported as relative flux rather than absolute rate constants.

Stoichiometry of Ionophore-Cation Complexes

Stoichiometry refers to the ratio in which the ionophore and cation combine to form a complex. This ratio is crucial for understanding the transport mechanism and charge movement.

| Ionophore | Cation | Stoichiometry (Ionophore:Cation) | Complex Charge | Notes | Reference |

| Valinomycin | K⁺ | 1:1 | +1 | Neutral ionophore forms a charged complex. | |

| A23187 | Ca²⁺ | 2:1 | 0 | Two deprotonated ionophore molecules neutralize the divalent cation. | |

| A23187 | K⁺ | 1:1 (as A⁻HK⁺) | 0 | Forms a neutral complex with monovalent cations via proton exchange. | |

| Lasalocid | Mg²⁺ | 2:1 | 0 | Forms a neutral complex. | |

| Enniatin B | K⁺ | 1:1, 2:1, 3:2 | +1 | Can form "sandwich" complexes. |

Experimental Methodologies

Studying ionophore activity requires robust in vitro systems that mimic biological membranes. Vesicle-based assays are a cornerstone of this research.

Vesicle-Based Fluorescence Quenching Assay

This protocol describes a common method to measure ionophore-mediated cation influx into large unilamellar vesicles (LUVs) by monitoring the quenching of an encapsulated fluorescent dye.

Principle: LUVs are loaded with a fluorescent dye, such as calcein, which is quenched by specific divalent cations (e.g., Co²⁺, Cu²⁺). The vesicles are suspended in a buffer containing the quenching cation. In the absence of an ionophore, the membrane is largely impermeable to the cations, and fluorescence remains high. Upon addition of an ionophore, cations are transported into the vesicles, quenching the calcein fluorescence. The rate of fluorescence decrease is proportional to the ion transport activity.

Detailed Protocol:

-

Preparation of Large Unilamellar Vesicles (LUVs): a. Prepare a lipid solution (e.g., POPC/POPG in chloroform) in a round-bottom flask. b. Evaporate the solvent under a stream of nitrogen gas, followed by vacuum desiccation for at least 2 hours to form a thin lipid film. c. Hydrate the lipid film with a buffer solution containing the fluorescent dye (e.g., 50 mM Calcein, pH 7.0). This results in the formation of multilamellar vesicles (MLVs). d. Subject the MLV suspension to several freeze-thaw cycles to improve encapsulation efficiency. e. Extrude the suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) to produce LUVs of a uniform size. f. Remove non-encapsulated dye by passing the LUV suspension through a size-exclusion chromatography column (e.g., Sephadex G-50).

-

Fluorescence Quenching Assay: a. Dilute the prepared calcein-loaded LUVs into a cuvette containing an assay buffer (e.g., 10 mM HEPES, 100 mM NaCl, pH 7.0). b. Place the cuvette in a fluorometer and monitor the baseline fluorescence (Excitation: 495 nm, Emission: 515 nm). c. Initiate the experiment by adding the quenching cation (e.g., a small volume of concentrated CoCl₂ solution) to the external buffer. A slow, linear decrease in fluorescence may indicate slight membrane permeability. d. Add the ionophore (dissolved in a suitable solvent like DMSO or ethanol) to the cuvette and mix rapidly. e. Record the time-dependent decrease in fluorescence intensity. A rapid, exponential decay indicates efficient ionophore-mediated transport. f. At the end of the experiment, add a detergent (e.g., Triton X-100) to lyse all vesicles, achieving maximum quenching (0% fluorescence).

-

Data Analysis: a. Normalize the fluorescence data, setting the initial fluorescence before ionophore addition as 100% and the fluorescence after detergent lysis as 0%. b. Plot the normalized fluorescence against time. c. The initial rate of fluorescence quenching can be calculated from the slope of the curve immediately after ionophore addition to compare the activity of different ionophores or conditions.

Caption: Experimental workflow for a vesicle-based fluorescence quenching assay.

Biological Significance and Therapeutic Applications

By perturbing cellular ion homeostasis, ionophores exert powerful biological effects that are leveraged in both research and medicine.

Role in Perturbing Cellular Processes

Ionophores disrupt the ion gradients (e.g., Na⁺, K⁺, Ca²⁺, H⁺) that are fundamental to many cellular processes. This disruption can lead to:

-

Depolarization of Membrane Potential: Electrogenic ionophores can collapse the membrane potential required for nerve impulses, nutrient transport, and ATP synthesis.

-

Alteration of Intracellular pH: Ionophores that exchange cations for protons (H⁺) can disrupt the pH of cellular compartments like mitochondria and lysosomes.

-

Induction of Apoptosis: Altered ion homeostasis, particularly an increase in intracellular Ca²⁺, is a potent trigger for programmed cell death (apoptosis). This mechanism is exploited in the development of anticancer agents.

Caption: Disruption of Ca²⁺ homeostasis by an ionophore leading to apoptosis.

Applications in Drug Development and Research

-

Antibiotics: Many ionophores were first discovered as antibiotics produced by microorganisms. They are effective against Gram-positive bacteria by disrupting their membrane potential. They are also widely used as coccidiostats in veterinary medicine.

-

Anticancer Agents: The ability of ionophores to selectively kill cancer stem cells has generated significant interest. Salinomycin, for example, has shown potent activity against cancer stem cells that are resistant to conventional chemotherapy.

-

Research Tools: Ionophores are invaluable tools in the lab for manipulating intracellular ion concentrations to study the roles of specific ions in cell signaling, enzyme activation, and other physiological processes.

References

Sodium Ionophore III: A Technical Guide for Researchers

An In-depth Review of the Core Principles, Applications, and Methodologies for Scientists and Drug Development Professionals

Sodium Ionophore III, chemically known as N,N,N',N'-tetracyclohexyl-1,2-phenylenedioxydiacetamide and commonly referred to by its synonym ETH 2120, is a highly selective neutral carrier ionophore used extensively in the development of sodium-selective sensors.[1][2] Its primary application lies in the precise measurement of sodium ion activity in complex biological samples such as blood, plasma, and serum, making it an invaluable tool in clinical diagnostics and biomedical research.[1][3] This technical guide provides a comprehensive review of its properties, mechanism of action, quantitative performance data, and detailed experimental protocols for its application.

Core Properties and Mechanism of Action

Sodium Ionophore III is a lipophilic molecule designed to selectively complex with sodium ions and transport them across a hydrophobic barrier, typically a polymer membrane in an electrochemical sensor. The fundamental mechanism relies on the ionophore's three-dimensional structure, which creates a cavity perfectly sized to encapsulate a sodium ion. This selective binding is driven by the electrostatic interactions between the ion and polar atoms within the ionophore's structure. Once the complex is formed, the ionophore's hydrophobic exterior allows it to diffuse across the lipidic membrane, effectively shuttling the sodium ion from one side to the other. This carrier mechanism is the basis for the potentiometric response of ion-selective electrodes (ISEs).

Table 1: Chemical and Physical Properties of Sodium Ionophore III

| Property | Value |

| Chemical Name | 2,2'-[1,2-phenylenebis(oxy)]bis[N,N-dicyclohexyl]-acetamide |

| Synonyms | ETH 2120, N,N,N',N'-Tetracyclohexyl-1,2-phenylenedioxydiacetamide |

| CAS Number | 81686-22-8 |

| Molecular Formula | C₃₄H₅₂N₂O₄ |

| Molecular Weight | 552.8 g/mol |

| Appearance | Crystalline solid |

| Solubility | Chloroform (10 mg/ml), DMSO |

Quantitative Performance: Ion Selectivity

The critical performance metric for any ionophore is its selectivity for the primary ion over other potentially interfering ions. This is quantified by the potentiometric selectivity coefficient, Kpot(Na,X), where a more negative logarithmic value indicates greater selectivity for Na⁺ over the interfering ion X. Sodium Ionophore III exhibits superior selectivity for sodium over potassium, which is a crucial requirement for accurate measurements in physiological samples where potassium is abundant.

Table 2: Potentiometric Selectivity Coefficients (log Kpot(Na,X)) for a Sodium Ionophore III-based Electrode

| Interfering Ion (X) | log Kpot(Na,X) |

| K⁺ | -2.3 |

| NH₄⁺ | -2.2 |

| H⁺ | -0.1 |

| Li⁺ | -2.4 |

| Mg²⁺ | -4.2 |

| Ca²⁺ | -3.8 |

Data sourced from Maruizumi et al., 1986. Values determined using the separate solution method.

Experimental Protocols

The most common application of Sodium Ionophore III is in the fabrication of PVC (polyvinyl chloride) membrane ion-selective electrodes. Below is a detailed methodology for the preparation, conditioning, and calibration of such an electrode.

Protocol 1: Preparation of a Na⁺-Selective PVC Membrane

Materials:

-

Sodium Ionophore III (ETH 2120)

-

High molecular weight polyvinyl chloride (PVC)

-

Plasticizer: 2-Nitrophenyl octyl ether (o-NPOE)

-

Lipophilic salt (optional but recommended): Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaTFPB)

-

Solvent: Freshly distilled tetrahydrofuran (THF)

Procedure:

-

Component Mixture: Prepare the membrane "cocktail" by dissolving the components in THF in the following weight percentages:

-

Sodium Ionophore III: ~1%

-

PVC: ~33%

-

o-NPOE: ~66%

-

-

Dissolution: Thoroughly dissolve the weighed components in approximately 2 mL of THF in a small glass vial. Mix until the solution is clear and homogeneous.

-

Membrane Casting: Pour the resulting solution into a 2 cm diameter glass ring placed on a clean, flat glass plate.

-

Solvent Evaporation: Cover the ring loosely with a watch glass and allow the THF to evaporate slowly over 24-48 hours in a dust-free environment.

-

Membrane Sectioning: Once the membrane is fully formed and dry, carefully cut a disk of the desired diameter (e.g., 5-7 mm) using a cork borer.

-

Electrode Assembly: Mount the membrane disk into an ISE electrode body (e.g., a Philips IS-561 body). Add the internal filling solution, which is typically 0.1 M NaCl.

Protocol 2: Electrode Conditioning and Calibration

Procedure:

-

Conditioning: Before the first use, condition the newly assembled electrode by soaking it in a 0.01 M NaCl solution for at least 4 hours, or preferably overnight. Store the electrode in this solution when not in use.

-

Standard Solutions: Prepare a series of sodium standard solutions by serial dilution of a 1 M NaCl stock solution, ranging from 10⁻⁶ M to 10⁻¹ M.

-

Calibration:

-

Connect the Na⁺-selective electrode and a suitable reference electrode (e.g., Ag/AgCl) to a high-impedance ion meter.

-

Place the electrodes in the lowest concentration standard (10⁻⁶ M) and stir gently.

-

Once the potential reading stabilizes, record the millivolt (mV) value.

-

Rinse the electrodes with deionized water and blot dry.

-

Repeat the measurement for each standard, moving from the lowest to the highest concentration.

-

Plot the recorded mV potential against the logarithm of the sodium ion activity. The resulting curve should be linear in the range of approximately 10⁻⁵ M to 10⁻¹ M with a slope of ~58 mV per decade change in concentration at room temperature.

-

Visualizing Workflows and Mechanisms

Diagrams created using DOT language provide clear visual representations of complex processes.

Carrier-Based Ion Transport Mechanism

References

Biophysical Properties of Sodium Ionophore III: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium Ionophore III, also known by its synonym ETH 2120 and the chemical name N,N',N''-Triheptyl-N,N',N''-trimethyl-4,4',4''-propylidynetris(3-oxabutyramide), is a synthetic neutral ionophore with a high selectivity for sodium ions (Na⁺).[1][2] As a lipophilic molecule, it is capable of forming a complex with sodium ions and transporting them across lipid membranes, a function that has led to its widespread use in the fabrication of sodium-selective electrodes for the precise measurement of sodium ion activity in biological fluids such as blood, plasma, and serum.[1][3][4] This technical guide provides a comprehensive overview of the core biophysical properties of Sodium Ionophore III, including its mechanism of action, available quantitative data, and detailed experimental protocols for its characterization.

Core Biophysical Properties

Sodium Ionophore III's primary function is to act as a mobile carrier for sodium ions across hydrophobic barriers like cell membranes or the polymeric membranes of ion-selective electrodes. Its molecular structure is specifically designed to create a hydrophilic cavity that selectively binds Na⁺, while the exterior of the molecule remains lipophilic, allowing it to diffuse through the lipid bilayer.

Data Presentation

The following tables summarize the known chemical and biophysical properties of Sodium Ionophore III. It is important to note that while its application in sodium sensing is well-documented, specific quantitative data on its ion selectivity and transport kinetics are not extensively available in publicly accessible literature.

Table 1: Chemical and Physical Properties of Sodium Ionophore III

| Property | Value | Reference |

| Chemical Name | N,N',N''-Triheptyl-N,N',N''-trimethyl-4,4',4''-propylidynetris(3-oxabutyramide) | N/A |

| Synonym | ETH 2120 | |

| CAS Number | 81686-22-8 | |

| Molecular Formula | C₃₄H₅₂N₂O₄ | |

| Molecular Weight | 552.79 g/mol | |

| Appearance | Crystalline solid | |

| Solubility | Soluble in Chloroform (10 mg/ml) and DMSO (3 mg/mL) |

Table 2: Potentiometric Selectivity Coefficients (logKpotNa,M)

Table 3: Ion Binding and Transport Kinetics

Mechanism of Action: Mobile Ion Carrier

Sodium Ionophore III functions as a mobile ion carrier, facilitating the transport of sodium ions across a lipid membrane down their electrochemical gradient. The process can be described in the following steps:

-

Complexation: The ionophore, present at the membrane interface, binds a sodium ion from the aqueous phase.

-

Translocation: The lipophilic ionophore-Na⁺ complex diffuses across the hydrophobic core of the membrane.

-

Decomplexation: On the opposite side of the membrane, the ionophore releases the sodium ion into the aqueous phase.

-

Return: The free ionophore then diffuses back to the original side of the membrane to repeat the cycle.

Caption: Mechanism of Sodium Ionophore III as a mobile ion carrier.

Experimental Protocols

Fabrication of a Sodium-Selective Electrode Membrane

This protocol describes the preparation of a polymeric membrane for a sodium-selective electrode using Sodium Ionophore III.

Materials:

-

Sodium Ionophore III (ETH 2120)

-

Bis(1-butylpentyl) adipate (Plasticizer)

-

Poly(vinyl chloride) (PVC), high molecular weight

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

Prepare the membrane cocktail: In a clean, dry glass vial, dissolve the following components in a minimal amount of anhydrous THF:

-

1.00 wt% Sodium Ionophore III

-

66.00 wt% Bis(1-butylpentyl) adipate

-

33.00 wt% Poly(vinyl chloride)

-

-

Casting the membrane: Pour the homogenous cocktail into a glass ring placed on a clean, flat glass plate.

-

Solvent evaporation: Allow the THF to evaporate slowly in a dust-free environment for approximately 24 hours.

-

Membrane conditioning: Once the membrane is formed, carefully peel it from the glass plate. Cut a small disc and mount it in an electrode body. Condition the membrane by soaking it in a 0.1 M NaCl solution for at least 4 hours before use.

Caption: Workflow for fabricating a sodium-selective electrode membrane.

Measurement of Sodium Ion Concentration using an Ion-Selective Electrode

This protocol outlines the general steps for measuring Na⁺ concentration using a fabricated Sodium Ionophore III-based ISE.

Materials:

-

Fabricated Na⁺-selective electrode

-

Reference electrode (e.g., Ag/AgCl)

-

High-impedance voltmeter or ion meter

-

Standard NaCl solutions (e.g., 10⁻⁴ M to 1 M)

-

Sample solution

-

Magnetic stirrer and stir bar

Procedure:

-

Electrode setup: Connect the Na⁺-selective and reference electrodes to the ion meter.

-

Calibration:

-

Place the electrodes in a standard NaCl solution of the lowest concentration.

-

Start gentle stirring.

-

Record the potential (mV) once the reading stabilizes.

-

Repeat this process for a series of standard solutions of increasing concentration, rinsing and blotting the electrodes between measurements.

-

Plot the potential (mV) versus the logarithm of the Na⁺ activity to generate a calibration curve.

-

-

Sample measurement:

-

Rinse and blot the electrodes and place them in the sample solution.

-

Start gentle stirring.

-

Record the stable potential reading.

-

-

Concentration determination: Determine the Na⁺ concentration in the sample by interpolating its potential reading on the calibration curve.

Caption: Workflow for measuring Na⁺ concentration with an ISE.

Conclusion

Sodium Ionophore III (ETH 2120) is a highly effective and selective sodium ionophore, primarily utilized in the construction of ion-selective electrodes for accurate sodium concentration measurements in various biological and chemical applications. While its qualitative function as a mobile ion carrier is well-understood, there is a notable lack of publicly available, detailed quantitative data on its biophysical parameters such as selectivity coefficients, binding constants, and transport kinetics. The experimental protocols provided in this guide offer a starting point for the practical application and further characterization of this important analytical tool. Further research is warranted to fully elucidate the quantitative aspects of its ion binding and transport properties, which would significantly enhance its application in drug development and fundamental biological research.

References

Sodium Ionophore III: An In-depth Technical Guide on its Effect on Membrane Potential

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sodium Ionophore III is a highly selective sodium ionophore primarily utilized in the fabrication of sodium-selective electrodes for measuring sodium ion concentrations in various biological fluids. While its direct quantitative effects on the membrane potential of eukaryotic cells are not extensively documented in publicly available literature, its function as a sodium carrier allows for predictable qualitative effects on both plasma and mitochondrial membranes. This guide synthesizes the known information about Sodium Ionophore III, outlines its presumptive mechanism of action on cellular membrane potential, provides detailed experimental protocols for quantifying these effects, and discusses the potential downstream signaling consequences. Due to the scarcity of specific quantitative data for Sodium Ionophore III, data from other well-characterized sodium ionophores, such as Monensin, are used for illustrative purposes with clear attribution.

Introduction to Sodium Ionophore III

Sodium Ionophore III, also known as ETH 2120, is a neutral carrier ionophore with a high affinity and selectivity for sodium ions (Na⁺)[1][2]. Its primary application is in the construction of ion-selective electrodes (ISEs) for the potentiometric determination of Na⁺ activity in biological samples like blood, plasma, and serum[1][2]. Like other ionophores, it is a lipophilic molecule that can embed within lipid bilayers, bind to a specific ion, and transport it across the membrane, down its electrochemical gradient[3]. This ability to facilitate ion transport makes it a tool for manipulating intracellular sodium concentrations and, consequently, cellular membrane potential.

Mechanism of Action on Membrane Potential

The cell's membrane potential is a critical component of cellular physiology, governing processes ranging from nutrient transport to signal transduction. It is established by the differential distribution of ions across the plasma and inner mitochondrial membranes and the selective permeability of these membranes to those ions.

Effect on Plasma Membrane Potential

The plasma membrane of a typical mammalian cell maintains a negative resting membrane potential (around -70 mV) primarily due to the action of the Na⁺/K⁺-ATPase pump and the presence of potassium leak channels. The Na⁺/K⁺-ATPase actively transports three Na⁺ ions out of the cell for every two potassium ions (K⁺) it pumps in, creating a steep electrochemical gradient for Na⁺, which is directed into the cell.

Effect on Mitochondrial Membrane Potential

The inner mitochondrial membrane maintains a highly negative membrane potential (ΔΨm), typically around -150 mV to -180 mV, which is the primary driving force for ATP synthesis. This potential is generated by the pumping of protons from the mitochondrial matrix to the intermembrane space by the electron transport chain.

Sodium ionophores can also partition into the inner mitochondrial membrane. The effect on ΔΨm is more complex and can be influenced by the activity of the mitochondrial Na⁺/Ca²⁺ and Na⁺/H⁺ exchangers. However, studies with other sodium ionophores like monensin have shown that an increase in mitochondrial matrix sodium concentration can lead to a hyperpolarization of the mitochondrial membrane. This is thought to occur through the stimulation of the Na⁺/H⁺ exchanger, which would extrude protons from the matrix, thereby increasing the proton motive force.

It is important to note that at high concentrations, ionophores can lead to a general disruption of membrane integrity and a collapse of both plasma and mitochondrial membrane potentials.

Quantitative Data on the Effects of Sodium Ionophores

As previously stated, specific quantitative data detailing the effect of Sodium Ionophore III on the membrane potential of eukaryotic cells is scarce in the literature. The table below summarizes the observed effects of sodium ionophores in different contexts.

| Ionophore | System | Observed Effect | Quantitative Data | Citation |

| Sodium Ionophore III | Acetobacterium woodii | Stimulation of hydrogen-dependent caffeate reduction, indicating a buildup of a membrane potential. | 280% stimulation of caffeate reduction | |

| Sodium Ionophore III | Acetobacterium woodii | Abolished ATP synthesis and dissipated intracellular ATP levels. | Not specified | |

| Monensin (a sodium ionophore) | Cultured neurons | Hyperpolarization of mitochondria and slow depolarization of the plasma membrane at low concentrations. | Not specified in mV | |

| Ionomycin (a Ca²⁺/H⁺ ionophore with some Na⁺ activity) | Cultured neurons | Mitochondrial depolarization and enhanced plasma membrane depolarization at high concentrations. | Not specified in mV |

Experimental Protocols

To quantitatively assess the effect of Sodium Ionophore III on membrane potential, several well-established techniques can be employed.

Measurement of Plasma Membrane Potential using Electrophysiology

Patch-clamp recording is the gold-standard method for directly measuring the plasma membrane potential of a single cell with high temporal resolution.

Objective: To measure changes in the resting membrane potential of a cell upon application of Sodium Ionophore III.

Materials:

-

Cell culture of interest (e.g., HEK293 cells, primary neurons)

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

-

Borosilicate glass capillaries for pipette fabrication

-

Pipette puller

-

Extracellular (bath) solution (e.g., Tyrode's solution)

-

Intracellular (pipette) solution

-

Sodium Ionophore III stock solution (e.g., in DMSO)

Protocol:

-

Prepare borosilicate glass micropipettes with a resistance of 3-5 MΩ when filled with intracellular solution.

-

Plate cells on coverslips suitable for microscopy and place a coverslip in the recording chamber on the microscope stage.

-

Perfuse the chamber with extracellular solution.

-

Approach a single cell with the micropipette and form a high-resistance seal (GΩ seal) with the cell membrane.

-

Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.

-

Record the resting membrane potential in current-clamp mode (I=0).

-

Once a stable baseline recording is established, perfuse the chamber with the extracellular solution containing the desired concentration of Sodium Ionophore III.

-

Continuously record the membrane potential to observe any depolarization.

-

Wash out the ionophore with the control extracellular solution to observe any recovery.

Measurement of Mitochondrial Membrane Potential using Fluorescence Microscopy

Fluorescent dyes that accumulate in the mitochondria in a membrane potential-dependent manner are commonly used to assess ΔΨm. Tetramethylrhodamine, methyl ester (TMRM) or JC-10 are suitable options.

Objective: To measure changes in the mitochondrial membrane potential of cells upon treatment with Sodium Ionophore III.

Materials:

-

Cell culture of interest

-

Fluorescence microscope with appropriate filter sets

-

TMRM or JC-10 stock solution

-

Sodium Ionophore III stock solution

-

Control compounds (e.g., FCCP for depolarization, Oligomycin for hyperpolarization)

-

Imaging dishes or multi-well plates

Protocol:

-

Plate cells in imaging dishes or plates and allow them to adhere.

-

Load the cells with a low concentration of TMRM (e.g., 25-50 nM) or JC-10 (as per manufacturer's instructions) in a suitable buffer for 30-60 minutes at 37°C.

-

Wash the cells to remove excess dye.

-

Acquire baseline fluorescence images of the cells.

-

Add Sodium Ionophore III at the desired concentration to the cells.

-

Acquire time-lapse images to monitor changes in mitochondrial fluorescence intensity. An increase in TMRM fluorescence would indicate hyperpolarization, while a decrease would indicate depolarization. For JC-10, a shift from red to green fluorescence indicates depolarization.

-

As a control, at the end of the experiment, add FCCP to completely depolarize the mitochondria and obtain a minimum fluorescence value, and oligomycin to inhibit ATP synthase and potentially cause hyperpolarization to obtain a maximum fluorescence value.

Signaling Pathways and Logical Relationships

The alteration of intracellular sodium concentration and membrane potential by Sodium Ionophore III can trigger a cascade of downstream signaling events.

Signaling Pathway Initiated by Plasma Membrane Depolarization

An influx of Na⁺ and subsequent depolarization of the plasma membrane can activate voltage-gated calcium channels (VGCCs), leading to an increase in intracellular calcium concentration ([Ca²⁺]i). This rise in [Ca²⁺]i is a ubiquitous second messenger that can activate a multitude of signaling pathways, including those involved in gene expression, cell proliferation, and neurotransmitter release.

Caption: Signaling cascade initiated by Sodium Ionophore III-induced plasma membrane depolarization.

Experimental Workflow for Membrane Potential Measurement

The following diagram illustrates a typical workflow for investigating the effect of Sodium Ionophore III on both plasma and mitochondrial membrane potential.

Caption: Experimental workflow for measuring plasma and mitochondrial membrane potential.

Conclusion

Sodium Ionophore III is a valuable tool for researchers studying the role of sodium ions in cellular processes. While its primary use is in ion-selective electrodes, its ability to transport sodium across biological membranes makes it a potential agent for manipulating cellular membrane potential. Based on the principles of ion transport and data from other sodium ionophores, Sodium Ionophore III is expected to depolarize the plasma membrane and potentially hyperpolarize the inner mitochondrial membrane. However, there is a clear need for direct experimental evidence to quantify these effects in various eukaryotic cell types. The experimental protocols and signaling pathways outlined in this guide provide a framework for researchers to conduct such investigations and to further elucidate the downstream consequences of altering intracellular sodium homeostasis. Professionals in drug development should be aware of the potential off-target effects of compounds that may possess sodium ionophoric activity, as this can lead to significant changes in cellular electrophysiology and signaling.

References

Application Note and Protocol: Preparing Sodium Ionophore III Stock Solution in DMSO

Audience: This document is intended for researchers, scientists, and drug development professionals who require a reliable protocol for the preparation, storage, and handling of Sodium Ionophore III stock solutions for experimental use.

Introduction

Sodium Ionophore III, also known as ETH2120, is a highly selective neutral ionophore used for the potentiometric determination of sodium ion activity in various biological and environmental samples.[1][2][3] Its primary application is in the fabrication of sodium-selective liquid membrane electrodes, which are crucial for accurately measuring sodium concentrations in blood, serum, and plasma.[1][4] Given its lipophilic nature, Sodium Ionophore III facilitates the transport of sodium ions across lipid membranes, a property that is also leveraged in fundamental research to study the effects of Na⁺ gradients on cellular processes like chemiosmotic energy conservation.

Proper preparation of a stock solution is a critical first step for ensuring the accuracy and reproducibility of experiments. Dimethyl sulfoxide (DMSO) is a common solvent for this purpose due to its ability to dissolve a wide range of organic compounds. This document provides a detailed protocol for preparing a stock solution of Sodium Ionophore III in DMSO, along with essential data on its chemical properties, solubility, and handling safety.

Quantitative Data Summary

The following table summarizes the key quantitative data for Sodium Ionophore III.

| Property | Value | Reference(s) |

| Molecular Formula | C₃₄H₅₂N₂O₄ | |

| Molecular Weight | 552.79 g/mol | |

| Appearance | Crystalline solid | |

| Purity (HPLC) | ≥98% | |

| Solubility in DMSO | Up to 3 mg/mL (5.42 mM). Use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility. Some sources suggest 2 mg/mL may require sonication and warming. | |

| Solubility in Water | Insoluble | |

| Storage (Powder) | 3 years at -20°C | |

| Storage (Stock Solution) | Aliquot and store to avoid freeze-thaw cycles. • 1 year at -80°C • 1 month at -20°C |

Safety and Handling Precautions

Sodium Ionophore III is classified with the hazard statement H335, indicating it may cause respiratory irritation. Adherence to standard laboratory safety protocols is mandatory.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, nitrile gloves, and safety glasses with side shields.

-

Engineering Controls: Handle the solid powder and concentrated DMSO stock solution inside a chemical fume hood to avoid inhalation of dust or aerosols.

-

Handling: Avoid direct contact with skin and eyes. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling the compound.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

DMSO is an aprotic solvent that can facilitate the absorption of chemicals through the skin. Exercise extra caution when handling the stock solution.

Experimental Protocol: Preparation of a 5 mM Stock Solution

This protocol describes the preparation of 1 mL of a 5 mM stock solution of Sodium Ionophore III in DMSO. Adjust volumes and mass as required for your specific experimental needs.

Materials:

-

Sodium Ionophore III (MW: 552.79 g/mol )

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Analytical balance

-

Microcentrifuge tubes (1.5 mL or 2 mL)

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

(Optional) Sonicator water bath

Workflow Diagram:

Caption: Experimental workflow for preparing Sodium Ionophore III stock solution.

Procedure:

-

Calculate the Required Mass:

-

To prepare a stock solution of a specific molarity, use the following formula:

-

Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

-

-

For 1 mL (0.001 L) of a 5 mM (0.005 mol/L) solution:

-

Mass (mg) = 0.005 mol/L × 0.001 L × 552.79 g/mol × 1000 mg/g = 2.76 mg

-

-

-

Weigh the Compound:

-

In a chemical fume hood, carefully weigh out 2.76 mg of Sodium Ionophore III powder using an analytical balance and place it into a clean, labeled 1.5 mL microcentrifuge tube.

-

-

Add Solvent:

-

Using a calibrated micropipette, add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the powder.

-

-

Dissolve the Compound:

-

Cap the tube securely and vortex the mixture at medium-high speed until the solid is completely dissolved. Visually inspect the solution against a light source to ensure no solid particles remain.

-

-

Optional - Aiding Dissolution:

-

If the compound does not dissolve readily, sonicate the tube in a water bath for 5-10 minutes. Gentle warming (up to 60°C) can also be applied, but avoid excessive heat to prevent degradation.

-

-

Storage:

-

To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in cryovials or microcentrifuge tubes.

-

Store the aliquots at -80°C for long-term stability (up to 1 year) or at -20°C for short-term use (up to 1 month).

-

Quality Control

-

Visual Inspection: A freshly prepared stock solution should be a clear, colorless, and particulate-free liquid.

-

Solvent Quality: The use of high-purity, anhydrous DMSO is critical, as water content can significantly decrease the solubility of Sodium Ionophore III.

-

Accurate Records: Maintain a detailed log of the preparation date, concentration, solvent lot number, and storage conditions for each batch of stock solution.

By following this detailed protocol and adhering to the safety guidelines, researchers can confidently prepare Sodium Ionophore III stock solutions for consistent and reliable experimental results.

References

Application Notes: Sodium Ionophore III for Measuring Intracellular Sodium

Introduction

The precise measurement of intracellular sodium concentration ([Na⁺]i) is critical for understanding a wide range of cellular processes, including neuronal activity, nutrient transport, and cell volume regulation.[1] The most common methods for quantifying [Na⁺]i in live cells utilize sodium-sensitive fluorescent indicators. To convert the fluorescence signal of these indicators into absolute concentration values, an in situ calibration is essential. This crucial step involves using ionophores to permeabilize the cell membrane and equilibrate the intracellular sodium concentration with known extracellular concentrations.

Sodium Ionophore III (ETH2120) is a highly selective neutral ionophore for Na⁺.[2][3][4] While it is extensively used in the fabrication of sodium-selective liquid membrane electrodes for measuring Na⁺ activity in biological fluids like blood serum, its application in live-cell fluorescence microscopy lies in its ability to facilitate the calibration of fluorescent dyes. By creating a pathway for Na⁺ across the plasma membrane, it helps to clamp the intracellular Na⁺ level to that of the external calibration buffer. This document provides detailed protocols and data for using a sodium ionophore as part of the workflow for measuring intracellular sodium with fluorescent indicators.

Properties of Sodium Ionophore III (ETH2120)

Proper handling and solubilization are key to the effective use of Sodium Ionophore III. The following table summarizes its key quantitative properties.

| Property | Value | Source |

| Molecular Formula | C₃₄H₅₂N₂O₄ | |

| Molecular Weight | 552.8 g/mol | |

| Purity | ≥98% | |

| Appearance | Crystalline solid | |

| Solubility | DMSO: ~3 mg/mL (5.42 mM) | |

| Chloroform: 10 mg/mL | ||

| Storage | Store at -20°C for long-term stability (≥ 4 years) |

Principle of Measurement and the Role of Ionophores

The measurement of [Na⁺]i with fluorescent dyes is a two-stage process. First, cells are loaded with a Na⁺-sensitive indicator dye (e.g., Sodium Green, SBFI, ING-2). The fluorescence intensity or ratio of this dye changes in response to binding with intracellular Na⁺. Second, to translate these fluorescence changes into absolute concentrations, a calibration is performed at the end of the experiment.

During calibration, a combination of ionophores is applied to the cells to make the plasma membrane permeable to Na⁺, K⁺, and H⁺. This forces the intracellular concentrations of these ions to equal the known concentrations in the extracellular calibration buffers. A sodium ionophore like Sodium Ionophore III or the more commonly used gramicidin facilitates the equilibration of Na⁺.

Figure 1. Mechanism of ionophore-mediated calibration.

Comparison of Common Fluorescent Sodium Indicators

Choosing the right fluorescent indicator is critical. The ideal indicator should have a dissociation constant (Kd) for Na⁺ that is close to the physiological or expected [Na⁺]i, good selectivity over K⁺, and high fluorescence quantum yield.

| Indicator | Excitation (nm) | Emission (nm) | Kd for Na⁺ (mM) | Key Features |

| Sodium Green | ~507 | ~532 | ~21 mM (in 135 mM K⁺) | Good selectivity for Na⁺ over K⁺ (41-fold); compatible with 488 nm laser lines. |

| SBFI | 340 / 380 | ~505 | 11-29 mM (in situ) | Ratiometric dye, which minimizes effects of dye concentration, photobleaching, and cell path length. |

| ING-2 AM | ~525 | ~545 | ~20 mM | High brightness and large dynamic range; suitable for high-throughput screening. |

| CoroNa Green | ~492 | ~516 | ~80 mM (in situ) | Smaller molecule size for potentially better cell loading. |

Experimental Protocols

This section provides a generalized protocol for measuring [Na⁺]i. This protocol should be optimized for specific cell types and experimental conditions.

Protocol 1: Cell Loading with Fluorescent Indicator (e.g., Sodium Green Tetraacetate)

-

Reagent Preparation :

-

Prepare a 1-5 mM stock solution of Sodium Green tetraacetate in high-quality anhydrous DMSO.

-

Prepare a 20% (w/v) solution of Pluronic F-127 in DMSO to aid dye loading.

-

Prepare a physiological buffer suitable for your cells (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.2-7.4).

-

-

Loading Solution Preparation :

-

Mix equal volumes of the Sodium Green stock solution and the 20% Pluronic F-127 solution.

-

Dilute this mixture into the physiological buffer to achieve a final Sodium Green concentration of 1-10 µM. The final concentration of Pluronic F-127 should be <0.1%.

-

-

Cell Loading :

-

Culture cells on a suitable imaging substrate (e.g., glass-bottom dishes).

-

Remove the culture medium and wash the cells once with the physiological buffer.

-

Add the loading solution to the cells and incubate for 30-60 minutes at 37°C. Incubation time and temperature should be optimized.

-

Wash the cells two to three times with the physiological buffer to remove extracellular dye.

-

Add fresh buffer and allow cells to de-esterify the dye for at least 30 minutes before measurement.

-

Protocol 2: In Situ Calibration of Intracellular Sodium

This protocol is performed after the experimental measurements are complete on the same set of cells. It generates a calibration curve to convert fluorescence values to [Na⁺]i.

-

Reagent Preparation :

-

Calibration Buffers : Prepare a set of calibration buffers with varying Na⁺ concentrations (e.g., 0, 10, 20, 50, 100 mM). To maintain constant ionic strength, replace NaCl with KCl. All buffers should contain other essential ions (e.g., MgCl₂, CaCl₂, glucose, HEPES).

-

Ionophore Stock Solution : Prepare a concentrated stock solution of the ionophores. A common combination is gramicidin (for Na⁺/K⁺) and monensin (a Na⁺/H⁺ exchanger) or a dedicated sodium ionophore. For example, a 1000x stock could be 1 mM gramicidin and 1 mM monensin in DMSO. Sodium Ionophore III can be used here, typically at a final concentration of 1-10 µM.

-

-

Calibration Procedure :

-

Begin with the cells from the experiment in physiological buffer.

-

Add the ionophore cocktail to the cells at a final concentration of 1-10 µM and incubate for 5-10 minutes to allow for membrane permeabilization.

-

Sequentially perfuse the cells with the different calibration buffers, starting from the lowest Na⁺ concentration.

-

Record the steady-state fluorescence intensity (F) at each Na⁺ concentration.

-

At the end, determine the minimum fluorescence (F_min) by perfusing with the 0 mM Na⁺ buffer and the maximum fluorescence (F_max) with the highest Na⁺ buffer (e.g., 100-150 mM).

-

-

Data Analysis :

-

Plot the recorded fluorescence values against the known Na⁺ concentrations of the calibration buffers.

-

Fit the data to the Grynkiewicz equation to determine the Kd of the indicator in situ: [Na⁺]i = Kd * [(F - F_min) / (F_max - F)]

-

Use this calibration curve to convert the experimental fluorescence data into absolute intracellular sodium concentrations.

-

Experimental Workflow Visualization

The entire process, from cell preparation to final data analysis, follows a logical sequence.

Figure 2. Overall workflow for intracellular sodium measurement.

References

Application Notes and Protocols for Creating a Sodium-Selective Membrane with ETH2120

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the preparation and characterization of a sodium-selective membrane incorporating the ionophore ETH2120. The protocols outlined below are intended to serve as a comprehensive resource for researchers developing sodium-selective electrodes (ISEs) for various applications, including biological fluid analysis and drug development assays.

Principle of Operation